

# 2-Bromothiazol-4-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Bromothiazol-4-amine

Cat. No.: B1287722

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## Technical Guide: 2-Bromothiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromothiazol-4-amine**, a key heterocyclic building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis protocols, and potential applications, presenting data in a clear and accessible format for laboratory use.

## Core Compound Properties

**2-Bromothiazol-4-amine** is a substituted thiazole derivative recognized for its utility as a versatile intermediate in the synthesis of more complex molecules with diverse pharmacological activities.

Property	Value	Citation
CAS Number	41731-33-3	<a href="#">[1]</a>
Molecular Formula	C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	179.04 g/mol	<a href="#">[1]</a>
IUPAC Name	2-bromo-1,3-thiazol-4-amine	<a href="#">[1]</a>
SMILES	C1=C(N=C(S1)Br)N	<a href="#">[1]</a>

# Synthesis of 2-Bromothiazol-4-amine and Derivatives

The synthesis of 2-aminothiazole derivatives is a well-established process in organic chemistry. While direct synthesis of **2-Bromothiazol-4-amine** can be challenging, a common strategy involves the synthesis of a protected intermediate, followed by deprotection. The following protocols are based on established methods for creating 4-halo-2-aminothiazoles.

## Experimental Protocol: Synthesis of tert-butyl (4-bromothiazol-2-yl)carbamate (Protected Intermediate)

A key approach to synthesizing 4-bromo-2-aminothiazoles involves a "halogen dance" rearrangement from a protected 5-bromothiazole precursor.<sup>[2][3]</sup>

### Materials:

- tert-butyl (5-bromothiazol-2-yl)carbamate
- Lithium diisopropylamide ( $\text{LiNPr}_2^i$ )
- Tetrahydrofuran (THF)

### Procedure:

- Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.
- Cool the solution to a temperature between 0 °C and 10 °C.
- Slowly add a solution of Lithium diisopropylamide ( $\text{LiNPr}_2^i$ ) in THF to the reaction mixture.
- Stir the mixture at this temperature for approximately 20 minutes.
- Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
- Extract the product with an organic solvent (e.g., ethyl acetate).

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by chromatography to obtain tert-butyl (4-bromothiazol-2-yl)carbamate.

## Experimental Protocol: Deprotection to Yield 2-Amino-4-bromothiazole

The final step is the removal of the Boc protecting group to yield the free amine.[\[2\]](#)

### Materials:

- tert-butyl (4-bromothiazol-2-yl)carbamate
- Trifluoroacetic acid (TFA)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )

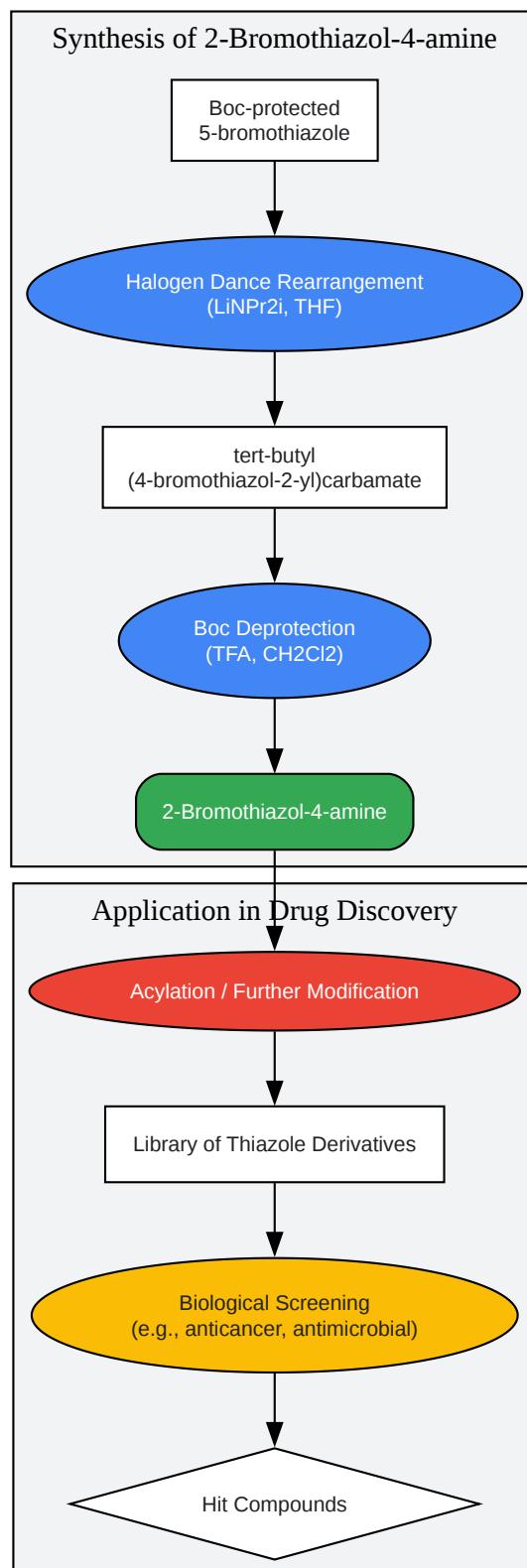
### Procedure:

- Dissolve the Boc-protected intermediate in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Add trifluoroacetic acid (TFA) to the solution and stir at room temperature for approximately 4 hours.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Evaporate the solvent and excess TFA under reduced pressure.
- Partition the residue between saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid and an organic solvent like  $\text{CH}_2\text{Cl}_2$  for extraction.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to yield 2-amino-4-bromothiazole.[\[2\]](#) It is noted that this free amine can be unstable and is often

used immediately in subsequent reactions.[\[2\]](#)

## Logical Workflow: Synthesis and Application in Drug Discovery

The following diagram illustrates a typical workflow for the synthesis of **2-Bromothiazol-4-amine** and its subsequent use in the development of biologically active compounds.



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Caption: Workflow for the synthesis and application of **2-Bromothiazol-4-amine**.

## Biological Significance and Applications

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.<sup>[4][5]</sup> Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

- **Anticancer Activity:** The 2-aminothiazole core is a well-established pharmacophore in oncology.<sup>[4]</sup> The introduction of substituents can enhance lipophilicity, potentially improving cell membrane permeability and interaction with therapeutic targets.<sup>[4]</sup>
- **Antimicrobial Activity:** The thiazole nucleus is a cornerstone in the development of antimicrobial agents.<sup>[4]</sup>
- **Anti-inflammatory and Antiviral Properties:** Various derivatives have been investigated for these activities.<sup>[5]</sup>

**2-Bromothiazol-4-amine** serves as a crucial starting material for creating libraries of novel compounds for drug screening. The bromine atom at the 4-position and the amine at the 2-position provide reactive handles for further chemical modifications, such as acylation and cross-coupling reactions, enabling the synthesis of diverse molecular architectures.<sup>[2][6]</sup> While specific signaling pathways for **2-Bromothiazol-4-amine** itself are not extensively documented, its derivatives have been shown to interact with various biological targets, such as the extracellular signal-regulated kinase (ERK) pathway in the case of some 2-amino-1,3,4-thiadiazole derivatives.<sup>[7]</sup>

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